2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid
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Overview
Description
2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid is a complex organic compound that belongs to the class of chromones. Chromones are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a methoxy group and a phenyl group attached to the chromone core, along with a butanoic acid side chain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis techniques, including the use of automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Investigated for its potential therapeutic effects in various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-4-phenylchromone: Similar structure but lacks the butanoic acid side chain.
3-Methoxy-2-phenylchromone: Similar structure but differs in the position of the methoxy group.
Uniqueness
2-(3-Methoxy-2-phenylchromon-6-yl)butanoic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the butanoic acid side chain, in particular, may enhance its solubility and reactivity compared to similar compounds.
Properties
CAS No. |
173469-87-9 |
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Molecular Formula |
C20H18O5 |
Molecular Weight |
338.4 g/mol |
IUPAC Name |
2-(3-methoxy-4-oxo-2-phenylchromen-6-yl)butanoic acid |
InChI |
InChI=1S/C20H18O5/c1-3-14(20(22)23)13-9-10-16-15(11-13)17(21)19(24-2)18(25-16)12-7-5-4-6-8-12/h4-11,14H,3H2,1-2H3,(H,22,23) |
InChI Key |
HGJXWKWXYVMZBF-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C1=CC2=C(C=C1)OC(=C(C2=O)OC)C3=CC=CC=C3)C(=O)O |
Origin of Product |
United States |
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